molecular formula C15H16N2OS2 B252759 N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea

N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea

Cat. No. B252759
M. Wt: 304.4 g/mol
InChI Key: WIDLCUDXLHFUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea, also known as AG-494, is a chemical compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential applications in various scientific research fields, including cancer therapy, anti-inflammatory drugs, and antiviral agents.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea is not fully understood, but it is believed to involve the inhibition of several enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to inhibit the activity of several kinases, including Akt, which is a key signaling molecule in cancer cells. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been found to inhibit the replication of several viruses by interfering with viral entry and replication.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea in lab experiments is its potent anticancer activity against a variety of cancer cell lines. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been found to exhibit anti-inflammatory and antiviral properties, which make it a potential candidate for the development of drugs in these fields. However, one of the limitations of using N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea. One potential area of research is the development of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanisms underlying the antiviral activity of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea, which could lead to the development of more effective antiviral drugs. Furthermore, the potential use of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea in combination with other anticancer agents or immunotherapies could be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea involves the reaction of 2-isopropylphenyl isothiocyanate with 2-thiophenecarboxylic acid hydrazide in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization to obtain pure N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea.

Scientific Research Applications

N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been widely studied for its potential applications in various scientific research fields. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been found to possess anti-inflammatory properties, which make it a potential candidate for the development of anti-inflammatory drugs. Furthermore, N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has shown promising antiviral activity against several viruses, including HIV-1, herpes simplex virus, and influenza virus.

properties

Product Name

N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea

Molecular Formula

C15H16N2OS2

Molecular Weight

304.4 g/mol

IUPAC Name

N-[(2-propan-2-ylphenyl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H16N2OS2/c1-10(2)11-6-3-4-7-12(11)16-15(19)17-14(18)13-8-5-9-20-13/h3-10H,1-2H3,(H2,16,17,18,19)

InChI Key

WIDLCUDXLHFUAP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CS2

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CS2

Origin of Product

United States

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